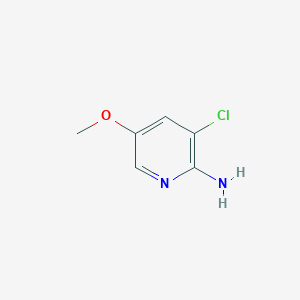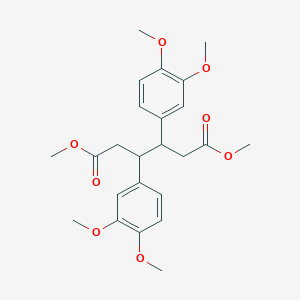![molecular formula C12H14O B13449917 {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol typically involves the cyclopropanation of indene derivatives followed by functional group modifications. One common method includes the reaction of indene with diazomethane to form the cyclopropane ring, followed by methylation and subsequent reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanal and {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}carboxylic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.
Substitution: Halogenated derivatives and other functionalized compounds.
Aplicaciones Científicas De Investigación
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid}: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-yl}amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11,13H,6-7H2,1H3 |
Clave InChI |
MYYWWLIPEWVMAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C3=CC=CC=C3C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)


![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)

![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)
![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)




